molecular formula C9H11BrClN3 B1383620 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine CAS No. 1823404-28-9

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine

Cat. No. B1383620
CAS RN: 1823404-28-9
M. Wt: 276.56 g/mol
InChI Key: ZJFBJSIIRAXCGF-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is a chemical compound with the molecular formula C9H11BrClN3 . It has a molecular weight of 276.56 g/mol .


Synthesis Analysis

The synthesis of 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine involves several steps. One common method starts with the synthesis of N-cyclopentylpyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine consists of a pyrimidine ring substituted with bromine and chlorine atoms, and an amine group attached to a cyclopentyl ring .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine has a predicted density of 1.643±0.06 g/cm3 and a predicted boiling point of 398.2±45.0 °C . The exact melting point is not available .

Scientific Research Applications

Synthesis and Biological Activity

A study by Ranganatha et al. (2018) explored the synthesis of various 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which were evaluated for their antimicrobial activities against bacterial and fungal strains. The synthesized compounds, characterized by spectral studies, showed significant potential in antimicrobial applications (Ranganatha et al., 2018).

Chemoselective Functionalization

Research conducted by Stroup et al. (2007) focused on the chemoselective functionalization of similar compounds, revealing insights into selective substitution reactions important for creating more specialized derivatives. This study contributes to understanding the reactivity of such compounds in chemical synthesis (Stroup et al., 2007).

Antibacterial Evaluation

Afrough et al. (2019) synthesized and evaluated novel derivatives for their potential antibacterial activity. Their findings indicate the potential of these compounds in developing new antibacterial agents, contributing to the broader field of medicinal chemistry (Afrough et al., 2019).

Lipo-Oxygenase Inhibition

In the context of enzyme inhibition, Asghari et al. (2015) synthesized a series of derivatives and evaluated them as potential inhibitors of 15‑lipo‑oxygenase. Their research offers valuable insights into the potential therapeutic applications of these compounds (Asghari et al., 2015).

Pesticidal Activities

Liu et al. (2021) designed and synthesized pyrimidin-4-amine derivatives, including ones with 5-bromo-2-chloropyrimidin-4-amine moieties, for pesticidal activities. Their work contributes to the development of new pesticides with potential new modes of action, addressing the challenge of pesticide resistance (Liu et al., 2021).

Safety and Hazards

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid contact with skin, eyes, and mucous membranes, and to wear appropriate protective equipment .

properties

IUPAC Name

5-bromo-4-chloro-N-cyclopentylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-7-5-12-9(14-8(7)11)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFBJSIIRAXCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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